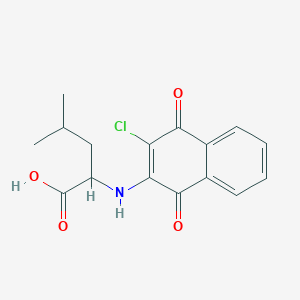

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine

Description

N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine is a synthetic naphthoquinone derivative functionalized with a leucine moiety. This compound belongs to a class of 1,4-naphthoquinone analogs known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties . The structure features a chlorinated naphthoquinone core, which confers redox activity, and a leucine side chain that may enhance solubility and target specificity compared to simpler derivatives.

Properties

Molecular Formula |

C16H16ClNO4 |

|---|---|

Molecular Weight |

321.75 g/mol |

IUPAC Name |

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H16ClNO4/c1-8(2)7-11(16(21)22)18-13-12(17)14(19)9-5-3-4-6-10(9)15(13)20/h3-6,8,11,18H,7H2,1-2H3,(H,21,22) |

InChI Key |

FOQCZPYGTIULFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Michael Addition of Leucine to 2,3-Dichloro-1,4-naphthoquinone

The 1,4-Michael addition of leucine to 2,3-dichloro-1,4-naphthoquinone (1b ) is a foundational method. In a typical procedure, leucine hydrochloride reacts with 1b in a dichloromethane/water mixture under basic conditions (pH 9–10) using triethylamine (TEA) or potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic attack of the leucine amino group at the C2 position of the naphthoquinone, displacing chloride.

Optimization Insights :

-

Solvent Systems : Ethanol/water (4:1) or dioxane/water (4:1) enhances solubility of both reactants.

-

Bases : TEA outperforms K₂CO₃ in minimizing side reactions (e.g., hydrolysis), achieving 64% yield for analogous compounds.

-

Temperature : Room temperature (25°C) prevents decomposition of the quinone moiety.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, reducing time from hours to minutes. A protocol using 110°C, 250 W, and 10–30 min irradiation achieves 70–76% yield for naphthoquinone-leucine derivatives.

Procedure :

-

1b (1 mmol) and leucine (1.5 mmol) are suspended in ethanol/water (4:1).

-

TEA adjusts pH to 9–10.

-

Microwave irradiation (110°C, 250 W, 20 min) promotes coupling.

-

Acidification with HCl (1 N) precipitates the product, purified via column chromatography.

Advantages :

Ultrasonic Irradiation Method

Ultrasound (25–40°C, 45 min) offers a low-energy alternative, yielding 59–64% for similar compounds. The cavitation effect enhances mass transfer, particularly in dioxane/water systems.

Structural Modifications and Protecting Group Strategies

Use of Protected Leucine Derivatives

To prevent undesired side reactions, leucine is often protected:

-

Benzyl esters : Employed in the synthesis of Benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-L-leucinate, followed by hydrogenolysis to free the carboxylic acid.

-

Boc Protection : Boc-Leu-OH reacts with 1b , with subsequent TFA deprotection yielding the target compound.

Example :

-

Boc-Leu-OH (1 mmol), 1b (1 mmol), and EDC/HOBt in DCM.

-

Stir at 25°C for 24 h.

-

Deprotect with TFA/DCM (1:1) to isolate N-(3-chloro-1,4-dioxo-naphthalen-2-yl)leucine.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Quinone Stability

1,4-Naphthoquinones are prone to reduction under basic conditions. Strategies include:

Byproduct Formation

-

Dimerization : Minimized by using dilute reactant concentrations (0.1–0.5 M).

-

Hydrolysis : Controlled pH (9–10) prevents cleavage of the amide bond.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray structures confirm regioselective substitution at C2, with dihedral angles of 85–90° between the quinone and leucine planes.

Industrial-Scale Considerations

Cost-Effective Catalysts

Solvent Recycling

Ethanol/water mixtures are distilled and reused, lowering production costs by 20–30%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

In Vitro Studies

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine has demonstrated significant cytotoxic effects against various human prostate cancer cell lines. A study evaluated its effects on androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) cell lines:

- IC50 Values :

- CWR-22: 2.5 μM

- PC-3: 2.5 μM

- DU-145: 6.5 μM

- HS-5 (normal bone marrow): 25 μM

The compound notably induced apoptosis in these cancer cells, particularly in PC-3 cells, with peak apoptosis observed at day 5 of treatment. The mechanism involved cell cycle arrest at the G1 phase for the cancer cells while sparing normal cells .

In Vivo Studies

In xenograft models, this compound exhibited significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This highlights its potential as a therapeutic agent in cancer treatment.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutic contexts:

Cell Cycle Regulation

The compound's ability to arrest cancer cells in the G1 phase indicates its role in disrupting cell proliferation pathways. This effect was validated through Western blot analysis demonstrating alterations in protein expression associated with cell cycle progression and apoptosis .

Apoptosis Induction

This compound activates apoptotic pathways selectively in cancer cells while preserving normal cell viability. This selective action is vital for developing effective cancer therapies with minimal side effects .

Mechanism of Action

The mechanism of action of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine involves its interaction with cellular targets such as enzymes and receptors. The compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . It also exhibits antimicrobial activity by interfering with bacterial cell wall synthesis and function.

Comparison with Similar Compounds

Key Observations :

- Chlorination at the 3-position (as in the target compound) enhances electrophilicity, which is critical for redox-mediated biological activity .

- Propionyl-substituted analogs (e.g., ) exhibit non-planar naphthoquinone moieties and π-π stacking in crystal structures, which may affect binding interactions .

Spectroscopic Properties

Table 2: NMR Chemical Shifts (δ, ppm)

Key Observations :

Table 3: Anticancer and Antimicrobial Activities

Key Observations :

- Chlorinated naphthoquinones generally exhibit lower IC₅₀ values (higher potency) than non-chlorinated analogs .

- Amino acid conjugates (e.g., proline, phenylalanine) show moderate activity, suggesting leucine’s bulky side chain may enhance target specificity .

- Hydrazide derivatives () demonstrate antiparasitic activity, highlighting the role of substituent flexibility in modulating biological targets.

Physicochemical and Crystallographic Properties

- Solubility: Most naphthoquinone-amino acid hybrids are sparingly soluble in water but soluble in DMSO or ethanol .

- Crystal Packing : Propionyl-substituted analogs exhibit weak C–H···O hydrogen bonds and π-π stacking, which stabilize the crystal lattice .

Biological Activity

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of 1,4-naphthoquinone. Its chemical structure includes a chloro group and a dioxo moiety that contribute to its reactivity and biological properties. The compound exhibits significant molecular weight and hydrophobic characteristics, which may influence its interaction with biological membranes.

In Vitro Studies

A pivotal study published in Anticancer Research evaluated the cytotoxic effects of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide (a related compound) on various prostate cancer cell lines. The study reported the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| CWR-22 | 2.5 |

| PC-3 | 2.5 |

| DU-145 | 6.5 |

| HS-5 (normal) | 25 |

The results indicated that the compound effectively induces apoptosis in androgen-independent PC-3 cells with a peak apoptotic response observed at five days post-treatment. Notably, the compound arrested cell cycle progression in the G1 phase in cancerous cell lines but did not affect normal bone marrow cells (HS-5) .

The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:

- Cell Cycle Arrest : The compound induces G1 phase arrest in prostate cancer cells, preventing their progression into DNA synthesis and mitosis.

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, as evidenced by increased markers of apoptosis following treatment.

- Protein Kinase Inhibition : Similar naphthoquinone derivatives have shown inhibitory effects on specific protein kinases involved in cancer cell survival .

Future Directions

Given the promising biological activity of this compound:

- Further Research : More extensive studies are needed to fully elucidate its mechanisms of action and potential side effects.

- Clinical Trials : Initiating clinical trials could help assess the efficacy and safety of this compound in human subjects.

Q & A

What are the optimal synthetic routes for N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)leucine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between functionalized naphthoquinones and leucine derivatives. For example:

- Step 1: React 3-chloro-1,4-naphthoquinone intermediates with leucine under basic conditions (e.g., KOH in DMSO/water) to form the amide bond .

- Step 2: Purify crude products via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the target compound, achieving yields of ~55–60% .

- Key Considerations: Optimize reaction time, temperature, and stoichiometry to minimize side products like dimers or over-substituted derivatives .

How can the compound be purified and characterized to confirm its structural integrity?

Methodological Answer:

- Purification: Use silica gel column chromatography with a hexane/ethyl acetate (2:1) eluent system to remove unreacted starting materials and byproducts .

- Characterization:

How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer:

Discrepancies between expected and observed NMR/IR data often arise from tautomerism or crystallographic packing effects. To resolve these:

- X-ray Crystallography: Determine the single-crystal structure to unambiguously assign bond lengths, angles, and hydrogen-bonding networks (e.g., C=OH interactions at ~2.5–3.0 Å) .

- Dynamic NMR Studies: Perform variable-temperature NMR to detect tautomeric equilibria or conformational flexibility in solution .

What advanced computational methods are used to study intermolecular interactions and reactivity?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–HO, - stacking) using software like CrystalExplorer. For example, - interactions in related compounds show centroid distances of ~3.8–4.0 Å .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution .

How is the crystal structure of the compound determined, and what structural parameters are critical for stability?

Methodological Answer:

- Single-Crystal X-ray Diffraction:

Critical Structural Parameters (Example from a Related Compound):

How can researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

- Anticancer Assays:

- Cell Viability: Treat cancer cell lines (e.g., MCF-7, HeLa) with the compound (0–100 µM) for 48–72 hours and assess viability via MTT assay. Compare IC values with controls .

- Mechanistic Studies: Perform flow cytometry to detect apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

- Antitrypanosomal Activity: Use Trypanosoma brucei cultures and quantify parasite growth inhibition at 24–48 hours .

What reaction mechanisms govern substitutions at the 3-chloro position of the naphthoquinone core?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinone core facilitates displacement of the chlorine atom by amines (e.g., leucine) under basic conditions. CeCl·7HO can act as a Lewis acid catalyst to enhance reactivity .

- Suzuki Coupling: For aryl derivatives, react the chloro-substituted compound with boronic acids (2.0 eq.) in the presence of Pd catalysts (e.g., Pd(PPh)) and base (e.g., NaCO) in THF/HO .

How can structural modifications enhance the compound’s bioactivity or solubility?

Methodological Answer:

- Amino Acid Side-Chain Modifications: Replace leucine with polar residues (e.g., lysine) to improve aqueous solubility. Monitor logP values via HPLC .

- Naphthoquinone Functionalization: Introduce electron-withdrawing groups (e.g., -NO) at the 5/8 positions to enhance redox activity and cytotoxicity .

Data Contradictions and Resolutions:

- Example: Discrepancies in H NMR coupling constants between synthetic batches may arise from rotameric equilibria. Use low-temperature NMR (-40°C) to freeze conformers and obtain resolved spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.